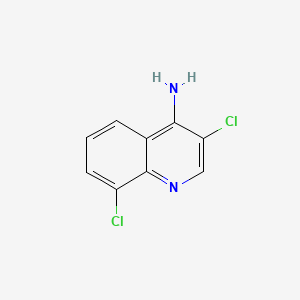

3,8-Dichloroquinolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

1210204-57-1 |

|---|---|

Molecular Formula |

C9H6Cl2N2 |

Molecular Weight |

213.061 |

IUPAC Name |

3,8-dichloroquinolin-4-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,(H2,12,13) |

InChI Key |

YKHRAAZKONDUMF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)Cl)N |

Synonyms |

4-Amino-3,8-dichloroquinoline |

Origin of Product |

United States |

Synthetic Methodologies for 3,8 Dichloroquinolin 4 Amine and Its Analogues

Nucleophilic Aromatic Substitution Approaches to Quinolines

Nucleophilic aromatic substitution (SNAr) is a foundational method for the synthesis of 4-aminoquinolines. This approach involves the direct reaction of a chloroquinoline with an amine, where the amine acts as a nucleophile, displacing a chlorine atom. nih.govfrontiersin.org

Reactivity Considerations of Chlorine Atoms at Different Quinoline (B57606) Ring Positions

The reactivity of chlorine atoms on the quinoline ring is highly dependent on their position. The chlorine atom at the 4-position of the quinoline ring is significantly more reactive towards nucleophilic aromatic substitution than chlorine atoms on the benzene (B151609) ring portion of the molecule. wikipedia.org This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine (B92270) ring, which stabilizes the intermediate formed during the substitution process. chegg.com In contrast, chlorine atoms at positions such as 6, 7, or 8 are less reactive in SNAr reactions. mdpi.comresearchgate.netresearchgate.net For instance, in 4,7-dichloroquinoline (B193633), the chlorine at the 4-position is readily displaced by nucleophiles, while the one at the 7-position remains intact under similar conditions. wikipedia.orgchegg.com This differential reactivity allows for selective functionalization of the quinoline core.

The substitution pattern on the quinoline ring can further influence the reactivity of the chlorine atoms. For example, the presence of electron-withdrawing groups can deactivate the ring towards electrophilic attack but may enhance its susceptibility to nucleophilic substitution. Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict the reactivity of different positions on the quinoline ring by analyzing properties like the Lowest Unoccupied Molecular Orbital (LUMO) coefficients. mdpi.com Such studies have confirmed that the carbon at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher LUMO coefficient, making it more prone to nucleophilic attack. mdpi.com

Amination Reactions with Primary Amines for 4-Aminoquinoline (B48711) Formation

The direct coupling of 4-chloroquinolines with primary amines is a common strategy to form 4-aminoquinolines. nih.govfrontiersin.org These reactions are typically conducted under heating, often in solvents like ethanol (B145695) or dimethylformamide (DMF). nih.gov The success of these reactions can be influenced by the nature of the amine, with alkylamines generally being more suitable than anilines under conventional heating conditions. nih.govfrontiersin.org The use of microwave irradiation has been shown to significantly accelerate these reactions, allowing for the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline and various primary and secondary amines in good yields and shorter reaction times. nih.govfrontiersin.org

Transition Metal-Catalyzed Amination Strategies

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for forming carbon-nitrogen bonds, including the synthesis of aminoquinolines. researchgate.netnih.gov This approach offers an alternative to traditional nucleophilic substitution, often proceeding under milder conditions and with broader substrate scope. nih.gov

Palladium-Catalyzed Amination Protocols for Dichloroquinolines

Palladium-catalyzed amination has been successfully applied to various dichloroquinoline isomers, including 2,6-, 2,8-, 4,7-, and 4,8-dichloroquinolines. mdpi.comresearchgate.net These reactions typically employ a palladium precursor, such as Pd(dba)₂ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like sodium tert-butoxide (tBuONa). mdpi.comnih.gov The choice of these components is crucial for achieving high selectivity and yield.

Influence of Ligands (e.g., BINAP, DavePhos) on Reaction Selectivity and Yield

The ligand plays a critical role in the outcome of palladium-catalyzed amination reactions. Different ligands can significantly influence the reaction's selectivity and efficiency. mdpi.comresearchgate.net For the amination of dichloroquinolines, bidentate phosphine ligands such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) have been widely used and have proven effective in many cases. mdpi.comresearchgate.net However, for more sterically demanding substrates or for achieving diamination, other ligands may be necessary.

For instance, in the amination of dichloroquinolines with sterically hindered adamantane-containing amines, BINAP was successful in most monoamination reactions. mdpi.comresearchgate.net However, for the amination with the most sterically hindered amine and for diamination reactions, DavePhos (2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl) was found to be a more effective ligand. mdpi.comresearchgate.net In some cases, the use of BINAP with a highly hindered amine resulted in no amination product, whereas switching to DavePhos allowed the reaction to proceed. researchgate.net The choice of ligand can also impact the product distribution. For example, in the diamination of 4,8-dichloroquinoline (B1582372) with a highly hindered amine, using DavePhos as the ligand enabled the formation of the diamination product, while BINAP only yielded the monoamination product. mdpi.comresearchgate.net

| Ligand | Substrate | Amine | Product | Yield (%) | Reference |

| BINAP | 2,8-dichloroquinoline | Amine 1a | 2a (monoamination) | 64 | researchgate.net |

| DavePhos | 2,8-dichloroquinoline | Amine 1a | 3 (diamination) | 41 | researchgate.net |

| BINAP | 4,8-dichloroquinoline | Amine 1d | 5d (monoamination) | ~70 | mdpi.comresearchgate.net |

| DavePhos | 4,8-dichloroquinoline | Amine 1d | Diamination product | - | mdpi.comresearchgate.net |

| BINAP | 4,7-dichloroquinoline | Amine 1d | 8d (diamination) | 58 | researchgate.net |

Regioselectivity in Amination of Dichloroquinoline Isomers

The regioselectivity of palladium-catalyzed amination of dichloroquinolines is highly dependent on the relative reactivity of the chlorine atoms. As with nucleophilic aromatic substitution, the chlorine at the 4-position is generally more reactive than those at other positions on the carbocyclic ring. mdpi.comresearchgate.net

Studies on the amination of 4,7- and 4,8-dichloroquinolines have shown that monoamination occurs selectively at the 4-position, yielding the corresponding 4-amino-7-chloro- and 4-amino-8-chloroquinolines in good yields. mdpi.comresearchgate.net The lower reactivity of the chlorine atoms at positions 7 and 8 contributes to this high selectivity. mdpi.comresearchgate.net

In the case of 2,8-dichloroquinoline, the chlorine atom at the 2-position is also highly reactive. mdpi.comresearchgate.net However, selective monoamination at the 2-position can be achieved. mdpi.comresearchgate.net The amination of 2,6-dichloroquinoline (B154368) proved to be less selective, leading to complex reaction mixtures. mdpi.comresearchgate.net This is attributed to the high reactivity of the chlorine at the 2-position, which can promote side reactions, and the electronic effect of substitution at this position on the reactivity of the chlorine at the 6-position. researchgate.net

| Dichloroquinoline Isomer | Position of Greater Reactivity | Observed Product(s) | Reference |

| 4,7-Dichloroquinoline | C4 | 4-Monoamination products | mdpi.comresearchgate.net |

| 4,8-Dichloroquinoline | C4 | 4-Monoamination products | mdpi.comresearchgate.net |

| 2,8-Dichloroquinoline | C2 | 2-Monoamination products | mdpi.comresearchgate.net |

| 2,6-Dichloroquinoline | C2 | Complex mixtures | mdpi.comresearchgate.net |

Copper-Catalyzed Amination for Haloquinolines

Copper-catalyzed amination reactions, particularly the Ullmann condensation, represent a classical and effective method for the synthesis of aminoquinolines from haloquinolines. organic-chemistry.orggatech.edu This approach involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org The versatility of this reaction allows for the introduction of various amino groups onto the quinoline scaffold.

Recent advancements have focused on developing milder reaction conditions and improving catalyst efficiency. For instance, the use of ligands such as amino acids or oxalic diamides can accelerate the reaction, allowing for the coupling of aryl iodides and bromides under more moderate conditions. researchgate.net Heterogeneous catalysts, like copper oxide supported on mesoporous manganese oxide, have also been explored, offering the advantages of being ligand-free and reusable. gatech.edu These catalysts have demonstrated broad substrate scope and excellent functional group tolerance in C-N bond formation. gatech.edu

In the context of synthesizing 3,8-dichloroquinolin-4-amine, a copper-catalyzed approach would typically involve the reaction of 3,4,8-trichloroquinoline (B1592444) with a suitable amine source. The reactivity of the chlorine atoms at different positions on the quinoline ring can be a critical factor, with the C4 position generally being more susceptible to nucleophilic substitution.

A study on the condensation reaction of 2,4-dichlorobenzo[h]quinoline with naphth-1-ylamine using a CuI catalyst highlights the utility of copper catalysis in functionalizing chloroquinolines. nih.gov While not directly involving this compound, this research demonstrates the principle of copper-catalyzed amination on a related dichlorinated quinoline system.

Advanced Synthetic Transformations

Modern synthetic chemistry offers powerful tools for the construction of complex molecules like quinoline derivatives. Click chemistry and multi-component reactions are at the forefront of these advanced methodologies, enabling the efficient synthesis of diverse molecular architectures.

Application of Click Chemistry in Quinoline Derivative Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and highly efficient method for synthesizing complex quinoline derivatives. researchgate.netresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to form a 1,2,3-triazole ring. taylorandfrancis.comorganic-chemistry.orgsphinxsai.com The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net

The modular nature of click chemistry allows for the facile combination of a quinoline scaffold with various other molecular fragments. researchgate.net For example, quinolines bearing an azide or alkyne functionality can be readily coupled with complementary reaction partners to generate a library of triazole-containing quinoline derivatives. mdpi.comnih.govnih.gov This strategy has been successfully employed to synthesize hybrids of quinoline with other bioactive moieties, such as thiophene, with the aim of developing new therapeutic agents. nih.gov

Several studies have reported the synthesis of novel 1,2,3-triazole incorporated quinoline derivatives using this approach, highlighting its versatility. researchgate.netresearchgate.net The reaction can be carried out using various copper sources, and in some cases, ultrasound irradiation has been used to accelerate the reaction. researchgate.netsemanticscholar.org

Multi-Component Reactions for 4-Aminoquinoline Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. acs.org MCRs are particularly valuable for generating molecular diversity and have been successfully applied to the synthesis of 4-aminoquinoline derivatives. nih.govnih.govcapes.gov.br

One notable example is the Ugi three-component four-center reaction (Ugi-3CR), which has been used to synthesize a series of 4-aminoquinoline γ- and δ-lactams. nih.govresearchgate.net This reaction offers a convergent approach to complex molecules from simple and readily available starting materials. Another powerful MCR is the imidoylative Sonogashira/cyclization cascade, which provides a one-pot, two-stage route to substituted 4-aminoquinolines from o-bromoanilines, alkynes, and isocyanides. acs.orgfrontiersin.org This method is highly flexible, tolerating a variety of substituents on the starting materials. acs.org

The Doebner-von Miller reaction is another classic MCR for quinoline synthesis, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. iipseries.orgwikipedia.orgrsc.org Variations of this reaction, such as the Doebner reaction, utilize an aldehyde and pyruvic acid to produce quinoline-4-carboxylic acid derivatives. iipseries.orgnih.gov These methods, while established, can sometimes be limited by regioselectivity issues when synthesizing multi-substituted quinolines. semanticscholar.org

Comparative Analysis of Synthetic Routes for Dichloroquinolin-4-amines

The synthesis of dichloroquinolin-4-amines can be approached through several distinct strategies, each with its own set of advantages and limitations. The primary methods include nucleophilic aromatic substitution (SNAr), palladium-catalyzed amination (Buchwald-Hartwig reaction), and to a lesser extent for this specific substitution pattern, cyclization reactions.

Nucleophilic Aromatic Substitution (SNAr) is a common and direct method for introducing an amino group at the 4-position of a quinoline ring. frontiersin.org This typically involves reacting a corresponding 4-chloroquinoline (B167314) derivative, in this case, 3,4,8-trichloroquinoline, with an amine. The reaction is often facilitated by heat or microwave irradiation. frontiersin.orgfrontiersin.org While conceptually simple, the presence of multiple halogen substituents can lead to mixtures of products and may require careful optimization of reaction conditions to achieve regioselectivity. The synthesis of 4-chloro-N,N-dimethylquinolin-7-amine from 4,7-dichloroquinoline serves as a relevant example of this approach.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction) offers a powerful and versatile alternative for the formation of C-N bonds. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction couples aryl halides with amines using a palladium catalyst and a suitable phosphine ligand. libretexts.orgrsc.org It is known for its broad substrate scope and tolerance of various functional groups. acsgcipr.org A key advantage is its ability to couple amines with less reactive aryl chlorides, which can be challenging for traditional SNAr reactions. organic-chemistry.org Studies on the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines have demonstrated the feasibility of this method for synthesizing substituted chloroquinolin-amines, with yields ranging from 67% to 84% for the desired 4-amino-8-chloroquinoline derivatives. researchgate.netmdpi.com

| Catalyst System | Ligand | Amine | Product | Yield (%) | Reference |

| Pd(dba)₂ | BINAP | N-(1-Adamantylmethyl)amine | N-(1-Adamantylmethyl)-8-chloroquinolin-4-amine | 67 | mdpi.com |

| Pd(dba)₂ | BINAP | N-[2-(1-Adamantyloxy)ethyl]amine | N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-4-amine | 77 | mdpi.com |

| Pd(dba)₂ | BINAP | N-[2-(1-Adamantyl)-1-methylethyl]amine | N-[2-(1-Adamantyl)-1-methylethyl]-8-chloroquinolin-4-amine | 84 | mdpi.com |

| Pd(dba)₂ | BINAP | N-[1-Adamantyl(phenyl)methyl]amine | N-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-4-amine | 70 | mdpi.com |

Copper-Catalyzed Amination (Ullmann Condensation) , as previously discussed, is another viable route. While traditional Ullmann conditions can be harsh, modern modifications with various ligands have made it a milder and more attractive option. gatech.eduresearchgate.net

Comparative Overview:

| Synthetic Route | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | Direct, often uses inexpensive reagents. | Can require harsh conditions, potential for side products with multiple halogens. frontiersin.orgfrontiersin.org |

| Palladium-Catalyzed Amination (Buchwald-Hartwig) | High functional group tolerance, applicable to less reactive chlorides, generally high yields. organic-chemistry.orgacsgcipr.org | Cost of palladium catalyst and ligands, requires inert atmosphere. libretexts.org |

| Copper-Catalyzed Amination (Ullmann) | Lower cost catalyst compared to palladium. gatech.edu | Can require high temperatures, sometimes stoichiometric amounts of copper. gatech.edu |

Ultimately, the choice of synthetic route for this compound and its analogues depends on factors such as the availability of starting materials, desired scale of the reaction, and the specific functional groups present in the target molecule. For laboratory-scale synthesis where versatility and high yield are paramount, the Buchwald-Hartwig amination often presents the most robust option. For larger-scale industrial applications, the cost-effectiveness of copper-catalyzed methods or optimized SNAr conditions might be more favorable.

Chemical Reactivity and Derivatization of 3,8 Dichloroquinolin 4 Amine

Reactivity of the Amino Group (at Position 4)

The exocyclic amino group at the C4 position of the quinoline (B57606) ring is a key site for derivatization. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to participate in a wide range of reactions typical of aromatic amines.

Common derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: While direct alkylation can be challenging and may lead to over-alkylation, it can be achieved under specific conditions. libretexts.org Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amine derivatives.

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions to form imines (Schiff bases), which can serve as intermediates for further functionalization.

The nucleophilicity of this amino group is modulated by the electronic effects of the quinoline ring system and the halogen substituents. These derivatization reactions are crucial for modifying the molecule's steric and electronic properties, often as a strategy in medicinal chemistry to explore structure-activity relationships.

Reactivity of the Chlorine Substituents (at Positions 3 and 8)

The two chlorine atoms on the quinoline core represent important handles for functionalization through substitution reactions. Their reactivity, however, is not identical due to their distinct electronic environments.

Nucleophilic Substitution Reactions of Halogen Atoms

The chlorine atoms at both the C3 and C8 positions can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). byjus.com The quinoline ring is an electron-deficient aromatic system, which facilitates the attack of nucleophiles. This allows for the introduction of a diverse array of functional groups, including amines, alkoxides, and thiolates.

Studies on analogous dichloroquinolines, such as 4,8-dichloroquinoline (B1582372), have demonstrated that mono- or di-substitution can be achieved by controlling the reaction conditions and the stoichiometry of the nucleophile. For instance, palladium-catalyzed amination reactions have been successfully employed to substitute chlorine atoms with various amines. mdpi.comresearchgate.net While specific yields for the 3,8-dichloro isomer are not extensively documented, the conditions used for related isomers provide a clear precedent for its reactivity.

Table 1: Representative Conditions for Monoamination of Dichloroquinolines Data based on the analogous 4,8-dichloroquinoline, expected to be applicable to 3,8-dichloroquinolin-4-amine.

| Amine Nucleophile | Catalyst / Ligand | Base | Solvent | Yield of Mono-substituted Product | Reference |

| 2-(1-Adamantyloxy)ethylamine | Pd(dba)₂ / BINAP | t-BuONa | Dioxane | 77% | mdpi.comresearchgate.net |

| (1-Adamantylmethyl)amine | Pd(dba)₂ / BINAP | t-BuONa | Dioxane | 67% | mdpi.comresearchgate.net |

| N-[2-(1-adamantyl)-1-methylethyl]amine | Pd(dba)₂ / BINAP | t-BuONa | Dioxane | 84% | mdpi.comresearchgate.net |

Mechanistic Insights into Chlorine Displacement Reactions

The displacement of chlorine atoms on the quinoline ring proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orgmasterorganicchemistry.com This is typically a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The rate of this reaction is highly dependent on the stability of the Meisenheimer complex. Electron-withdrawing groups positioned ortho or para to the leaving group can delocalize the negative charge through resonance, thereby stabilizing the intermediate and accelerating the reaction. libretexts.orgmasterorganicchemistry.com

In this compound, the reactivity of the two chlorine atoms is expected to differ significantly:

C3-Cl: The chlorine atom at position 3 is on the pyridine (B92270) ring. The electron-withdrawing nature of the ring nitrogen activates this position towards nucleophilic attack. However, unlike positions 2 and 4, the negative charge of the Meisenheimer complex cannot be directly delocalized onto the nitrogen atom through resonance. Its reactivity is thus enhanced relative to halogens on a simple benzene (B151609) ring, but less so than halogens at C2 or C4.

C8-Cl: The chlorine atom at position 8 is on the carbocyclic (benzene) portion of the quinoline system. It is not directly activated by the ring nitrogen via resonance. Its reactivity is therefore expected to be considerably lower than that of the C3-Cl and is more comparable to that of a halogen on a standard chloroaniline derivative.

Therefore, selective substitution of the C3-chlorine is likely achievable under milder conditions, while more forcing conditions would be required to displace the C8-chlorine.

Coupling Reactions of Dichloroquinoline Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituents on the quinoline ring are suitable electrophiles for these transformations.

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide, is a widely used method for creating C-C bonds. libretexts.org This reaction can be applied to this compound to introduce aryl or vinyl groups at the C3 and C8 positions.

The catalytic cycle generally involves three key steps:

Oxidative Addition: A Palladium(0) complex reacts with the C-Cl bond.

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, regenerating the Pd(0) catalyst.

The reactivity of aryl chlorides in Suzuki couplings is lower than that of bromides or iodides, often requiring more electron-rich and bulky phosphine (B1218219) ligands to facilitate the initial oxidative addition step. libretexts.org By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve either selective mono-coupling or exhaustive di-coupling.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles General conditions applicable for the coupling of this compound.

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | nih.gov |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80-100 °C | dntb.gov.ua |

Coordination Chemistry of this compound

The this compound molecule possesses multiple heteroatoms with lone pairs of electrons, making it a potential ligand for coordination to metal ions. The primary coordination sites are the quinoline ring nitrogen (N1) and the exocyclic amino group nitrogen (N4).

Monodentate Coordination: The molecule can act as a simple monodentate ligand, typically coordinating through the more sterically accessible and basic quinoline nitrogen (N1).

Bidentate Chelation: The N1 and N4-amino nitrogens could potentially act together as a bidentate ligand to chelate a single metal ion. However, this would form a five-membered chelate ring, which is a stable arrangement. The coordination potential is well-established in related molecules; for instance, 8-aminoquinoline (B160924) derivatives are classic bidentate chelating agents, and various substituted quinolines have been used to form complexes with metals like silver(I) and copper(II). core.ac.ukresearchgate.net

The formation of such metal complexes can significantly alter the electronic properties and steric profile of the quinoline derivative, a strategy that is sometimes employed in the development of new catalysts or materials. smolecule.com

Formation of Metal Complexes (e.g., with Copper(II))

The quinoline nucleus, particularly with nitrogen and oxygen-containing substituents, is a well-established ligand for transition metals. This compound, possessing a nitrogen atom within the quinoline ring and an exocyclic amino group, can act as a chelating agent, forming stable complexes with metal ions like copper(II). smolecule.com The coordination often involves the ring nitrogen and the amino group, creating a stable chelate ring.

Studies on analogous compounds, such as 4,7-dichloroquinoline (B193633) (DCQ), show that they readily form complexes with copper(II). For instance, large, dark prismatic crystals of a binuclear copper complex, [Cu(4,7-dichloroquinoline)₂]₂Br₄, have been synthesized and analyzed. researchgate.net In this complex, the quinoline derivative coordinates to the Cu(II) center. researchgate.net Similarly, other transition metal complexes with various Schiff base ligands derived from quinolines have been extensively studied, highlighting the capacity of the quinoline scaffold to coordinate with metals like Co(II), Ni(II), and Zn(II). biointerfaceresearch.cominternationaljournalcorner.com The formation of these metal complexes is known to modulate the biological activity of the parent ligand. smolecule.com

Structural Implications of Metal Complexation

The coordination of this compound to a metal center like copper(II) induces significant changes in the molecule's geometry and electronic properties. X-ray diffraction studies on related copper(II)-dichloroquinoline complexes reveal that the metal center can adopt various coordination geometries. researchgate.net A common geometry for Cu(II) is a five-coordinate, strongly distorted square pyramidal arrangement. researchgate.netscirp.org In the [Cu(4,7-dichloroquinoline)₂]₂Br₄ complex, the Cu²⁺ ion is in a distorted square pyramidal geometry, which is further perturbed by electrostatic interactions with bridging bromide ligands. researchgate.net

In other instances, copper complexes can form dinuclear structures with relatively short Cu-Cu distances or adopt a distorted trigonal bipyramidal geometry. acs.orgbohrium.com For other metals, such as chromium(III) and nickel(II), a six-coordinate octahedral geometry is often observed. scirp.org

From an electronic standpoint, metal complexation leads to a redistribution of electron density. In the case of the Cu(II)-DCQ bromide complex, an internal redox process occurs where the metal is slightly reduced, and the bromide ligands are partially oxidized. researchgate.net This charge transfer is a result of the relative energy levels of the metal and ligand orbitals, where antibonding orbitals gain significant ligand-like character. researchgate.net Such electronic modifications are crucial as they can influence the reactivity and interaction of the complex with biological targets.

Table 1: Coordination Geometries in Quinoline-Metal Complexes This table is generated based on data from related quinoline compounds.

| Metal Ion | Ligand System | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | 4,7-Dichloroquinoline | Distorted Square Pyramidal | researchgate.net |

| Cu(II) | 5-Aminomethyl- acs.organeN4 | Square-Based Pyramidal | scirp.org |

| Cu(II) | 8-Hydroxyquinoline Schiff Base | Dinuclear, Short Cu-Cu distance | acs.org |

| Ni(II) | 5-Aminomethyl- acs.organeN4 | Octahedral | scirp.org |

| Cr(III) | 5-Aminomethyl- acs.organeN4 | Octahedral | scirp.org |

| Cu(II) | Ternary Schiff Base | Distorted Trigonal Bipyramidal | bohrium.com |

Functionalization and Hybrid Molecule Synthesis

The this compound scaffold is a valuable starting point for creating more complex molecules through functionalization and hybridization. These strategies aim to combine the quinoline core with other pharmacologically active moieties to develop new chemical entities with potentially enhanced or novel biological activities.

Synthesis of Novel Quinoline-Based Hybrids with Other Bioactive Moieties

Molecular hybridization is a prominent strategy in drug discovery, and the 4-aminoquinoline (B48711) structure is a frequent participant. researchgate.netfuture-science.com This involves covalently linking the 4-aminoquinoline core to other bioactive fragments, such as other heterocyclic systems or scaffolds with known biological efficacy. researchgate.netnih.gov

Common synthetic approaches include:

Coupling Reactions: The amino group at the C-4 position can be used as a handle for coupling reactions. For example, derivatives of 4,7-dichloroquinoline are reacted with various amines or other nucleophiles to create hybrids. future-science.comnih.gov

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition, a "click" reaction, is used to link a quinoline moiety (functionalized with an azide (B81097) or alkyne) to another molecule. future-science.comsemanticscholar.org This method is highly efficient and often proceeds under mild conditions, sometimes enhanced by ultrasound irradiation. semanticscholar.org

Multicomponent Reactions: One-pot reactions involving multiple starting materials can be employed to build complex hybrid structures efficiently. nih.gov

Examples of bioactive moieties that have been hybridized with the 4-aminoquinoline scaffold include sulfonamides, future-science.com pyrano[2,3-c]pyrazoles, researchgate.net and fragments of other established drugs like artemisinin. nih.gov

Table 2: Examples of Hybridization Strategies for Quinoline Scaffolds This table is generated based on data from related quinoline compounds.

| Quinoline Starting Material | Hybridized Moiety | Linking Strategy | Reference |

|---|---|---|---|

| 4,7-Dichloroquinoline | Sulfonamides | Nucleophilic Substitution | future-science.com |

| 4-Aminoquinoline | Pyrano[2,3-c]pyrazole | Conjugation | researchgate.net |

| 4,7-Dichloroquinoline | (2R,3S)-N-Benzoyl-3-phenylisoserine | Amide/Ester Coupling, Click Chemistry | nih.gov |

| N-(7-chloroquinolin-4-yl) alkyldiamines | 2-Imino-thiazolidin-4-one | Side-chain modification | researchgate.net |

| 4,7-Dichloroquinoline | Cinnamic acid | Combination | nih.gov |

Derivatization through Alkylation and Hydrazination

Further diversification of the this compound structure can be achieved through reactions like alkylation and hydrazination.

Alkylation: The nitrogen atoms in the 4-aminoquinoline scaffold, particularly the exocyclic amino group, are nucleophilic and can be readily alkylated. The reaction of 4-chloro-7-substituted-quinolines with various primary or secondary amines (mono/dialkyl amines) under heating leads to the formation of N-alkylated 4-aminoquinoline derivatives. nih.gov This nucleophilic aromatic substitution reaction typically involves heating the chloroquinoline with an excess of the desired amine. nih.govscholaris.ca This method allows for the introduction of diverse side chains, which can significantly influence the molecule's physicochemical properties and biological activity.

Hydrazination: The reactivity of the chlorine atoms on the quinoline ring allows for nucleophilic substitution by hydrazine (B178648) or its derivatives. For instance, reacting 4,7-dichloroquinoline with thiosemicarbazide (B42300) (a hydrazine derivative) results in the substitution of the chlorine at the C-4 position to yield 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine, demonstrating the feasibility of introducing hydrazine-like moieties. semanticscholar.org These derivatives can serve as intermediates for synthesizing further complex heterocyclic systems fused or linked to the quinoline core.

Structural Elucidation and Advanced Characterization of 3,8 Dichloroquinolin 4 Amine

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy of quinoline (B57606) derivatives, the aromatic protons typically appear in the range of δ 7.0–9.0 ppm. For a related compound, 4,7-dichloro-8-aminoquinoline, the aromatic protons were observed as multiplets in the δ 7.40-7.50 ppm region, while the amino protons (-NH₂) appeared as a broad singlet at 5.39 ppm. scholaris.ca The specific chemical shifts and coupling constants for the protons in 3,8-dichloroquinolin-4-amine would be influenced by the positions of the chloro and amino substituents on the quinoline ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4,7-dichloro-8-aminoquinoline, the carbon signals were found in the range of δ 111.9-147.6 ppm. scholaris.ca Similar to ¹H NMR, the exact chemical shifts for the carbons in this compound would be characteristic of its specific substitution pattern.

Table 1: Representative NMR Data for a Related Dichloroaminoquinoline

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 7.40-7.50 (m, 3H, CAr), 5.39 (br s, 2H, -NH₂) |

| ¹³C | 147.6, 142.8, 141.0, 139.2, 129.0, 125.7, 121.7, 115.6, 111.9 |

Data for 4,7-dichloro-8-aminoquinoline. scholaris.ca

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

FAB-MS (Fast Atom Bombardment-Mass Spectrometry): This soft ionization technique is suitable for polar and thermally labile molecules, providing the molecular ion peak with minimal fragmentation. miamioh.edu

LCMS (Liquid Chromatography-Mass Spectrometry): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net It is widely used for the analysis of complex mixtures and can provide both molecular weight and structural information. nih.gov In the analysis of primary aromatic amines, LC-MS/MS operated in electrospray ionization positive ion multi-reaction monitoring (MRM) mode has been shown to be highly effective. nih.gov

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): MALDI-TOF is another soft ionization technique particularly useful for analyzing large molecules. miamioh.edu High-resolution mass spectrometry (HRMS) using MALDI-TOF can provide highly accurate mass measurements, allowing for the determination of the elemental formula. mdpi.com For instance, the HRMS of a related chloroquinoline derivative, N-[2-(1-adamantyl)-1-methylethyl]-8-chloroquinolin-4-amine, showed a calculated (M+H)⁺ of 355.1941 and an observed value of 355.1978. mdpi.com

Table 2: Mass Spectrometry Techniques and Their Applications

| Technique | Ionization Method | Key Information Provided |

|---|---|---|

| FAB-MS | Soft | Molecular Weight |

| LCMS | Soft (e.g., ESI) | Molecular Weight, Separation of Mixtures |

| MALDI-TOF | Soft | High-Resolution Molecular Weight, Elemental Composition |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. uomustansiriyah.edu.iq

N-H Stretching: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com The presence of two bands is due to symmetric and asymmetric stretching vibrations. libretexts.org

N-H Bending: A characteristic N-H bending vibration for primary amines is observed around 1600 cm⁻¹. libretexts.org

C-N Stretching: The C-N stretching absorption for aromatic amines is typically found in the range of 1200-1350 cm⁻¹. libretexts.orgorgchemboulder.com

C-Cl Stretching: The C-Cl stretching vibration generally appears in the region of 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Amino (-NH₂) | N-H Bend | ~1600 |

| Aromatic C-N | C-N Stretch | 1200-1350 |

| Chloro (-Cl) | C-Cl Stretch | 600-800 |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sci-hub.se

For aromatic amines, the lone pair of electrons on the nitrogen atom interacts with the π-electron system of the aromatic ring, which shifts the absorption to longer wavelengths. libretexts.org While simple alkyl amines absorb around 200 nm, arylamines like aniline (B41778) have an absorption maximum (λ_max) around 280 nm. libretexts.org The specific λ_max for this compound would be influenced by the extended conjugated system of the quinoline ring and the electronic effects of the chloro and amino substituents. The presence of chromophores, or light-absorbing groups, within a molecule gives rise to characteristic absorbance bands. sci-hub.se

Infrared (IR) Spectroscopy

Crystallographic Analysis

Crystallographic analysis provides definitive proof of a molecule's three-dimensional structure in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

The process involves several key steps:

Crystal Growth: A high-quality single crystal of the compound is grown.

Data Collection: The crystal is mounted on a diffractometer, and diffraction data are collected. rsc.org

Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods, and then refined to obtain accurate atomic coordinates, bond lengths, and bond angles. rsc.orgresearchgate.net

The resulting structural information provides a detailed picture of the molecule's conformation, as well as intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice. rsc.org This information is crucial for understanding the compound's physical properties and how it interacts with other molecules.

Analysis of Crystal Systems and Space Groups

A definitive assignment of the crystal system and space group for this compound requires single-crystal X-ray diffraction analysis, which has not been reported in the available literature. However, an analysis of similar chlorinated quinoline structures provides insight into common packing preferences.

Many substituted quinolines crystallize in the monoclinic or orthorhombic systems. For instance, a comprehensive Cambridge Structural Database (CSD) survey of various chlorinated quinolines revealed a strong preference for the monoclinic crystal system , with the P2₁/c (or its non-standard setting P2₁/n) space group being particularly common. This prevalence is observed in the crystal structures of related compounds such as:

4,7-Dichloroquinoline (B193633) , which crystallizes in the monoclinic system with the space group P2₁/n iucr.org.

A copper(II) complex containing 8-amino-5,7-dichloroquinoline also exhibits a monoclinic crystal system, belonging to the C2/c space group uab.cat.

The crystal structure of 8-azaniumylquinolinium tetrachloridozincate(II) , derived from 8-aminoquinoline (B160924), is reported to be monoclinic with a P2₁/n space group researchgate.net.

Conversely, some derivatives, like 2,4-dichloro-7,8-dimethylquinoline , adopt an orthorhombic crystal system nih.gov. Given these precedents, it is plausible that this compound would crystallize in one of these common, relatively low-symmetry systems.

Table 1: Crystal System and Space Group of Related Dichloroquinoline Compounds

| Compound | Crystal System | Space Group |

|---|---|---|

| 4,7-Dichloroquinoline iucr.org | Monoclinic | P2₁/n |

| (8-Amino-5,7-dichloroquinoline)dinitratocopper(II) uab.cat | Monoclinic | C2/c |

| 2,4-Dichloro-7,8-dimethylquinoline nih.gov | Orthorhombic | Pbca |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound features several functional groups capable of engaging in a variety of non-covalent interactions that dictate its crystal packing.

Hydrogen Bonding: The primary amine (-NH₂) group at the C4 position is a potent hydrogen bond donor, while the pyridinic nitrogen atom (N1) is a hydrogen bond acceptor. This allows for the formation of robust intermolecular hydrogen bonds of the N—H···N type, which are common in aminoquinoline structures. These interactions can lead to the formation of dimers, chains, or more complex sheet-like architectures researchgate.net. The amine group's hydrogen atoms can also form weaker N—H···Cl hydrogen bonds with the chlorine atoms of neighboring molecules.

Table 2: Potential Intermolecular and Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Amino group (N-H) | Pyridinic Nitrogen (N) | Formation of primary structural motifs (dimers, chains) |

| Amino group (N-H) | Chlorine (Cl) | Secondary stabilization of the crystal lattice | |

| Halogen Bond | Chlorine (C-Cl) | Pyridinic Nitrogen (N) or Chlorine (Cl) | Directional interactions influencing molecular arrangement |

| π-π Stacking | Quinoline ring (π-system) | Quinoline ring (π-system) | Efficient packing and stabilization of the solid state |

Computational and Theoretical Chemistry Studies of 3,8 Dichloroquinolin 4 Amine

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic behavior of 3,8-dichloroquinolin-4-amine. These theoretical studies offer a microscopic view of the compound's reactivity and stability.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's excitability and its ability to participate in chemical reactions. irjweb.comwuxibiology.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited. irjweb.com For quinoline (B57606) derivatives, this analysis helps in understanding their electronic transitions and charge transfer properties. researchgate.netresearchgate.net The HOMO and LUMO energies are calculated using methods like DFT to predict the electron-donating and electron-accepting capabilities of the molecule, respectively. scirp.orgresearchgate.net

| Computational Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity. irjweb.com |

Hartree-Fock and Semi-Empirical Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the many-electron Schrödinger equation. unifap.br It provides a good starting point for more complex calculations and is often used with various basis sets to study the electronic structure and properties of molecules like quinoline derivatives. scirp.orgthescipub.com While computationally more demanding than semi-empirical methods, HF calculations can provide valuable insights into molecular orbitals and energies. researchgate.netarxiv.org

Semi-empirical methods, such as PM3, offer a faster computational alternative by incorporating experimental parameters to simplify calculations. These methods are particularly useful for large molecules and for preliminary screenings of molecular properties. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. jscimedcentral.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. jscimedcentral.comnih.gov

Prediction of Binding Modes with Potential Biological Targets

Molecular docking studies are used to predict how this compound and its derivatives might interact with various biological targets, such as enzymes and receptors. smolecule.comcore.ac.uk For instance, derivatives of similar quinoline compounds have been docked into the active sites of proteins like DNA gyrase and human AKT1 to predict their binding modes. nih.govnih.gov These simulations help in identifying the most stable binding conformations and the key residues involved in the interaction. core.ac.ukunito.it The process often involves generating a set of possible orientations and conformations of the ligand within the protein's binding site and then scoring them based on their predicted binding affinity. jscimedcentral.com

Analysis of Ligand-Protein Interactions and Binding Energies

Once a binding mode is predicted, a detailed analysis of the ligand-protein interactions is performed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. nih.govcambridgemedchemconsulting.comresearchgate.net The binding energy, a measure of the strength of the interaction, is also calculated. thescipub.com For example, in studies of quinoline derivatives, the interactions with specific amino acid residues in the binding pocket are analyzed to understand the basis of their biological activity. thescipub.comnih.gov These analyses provide crucial information for the rational design of more potent and selective inhibitors. jscimedcentral.com

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational biology and chemistry, providing atomic-level insights into the dynamic behavior of molecules over time. nih.govresearchgate.net For a compound like this compound, MD simulations are instrumental in understanding its conformational flexibility and its interaction with biological macromolecules, such as proteins or nucleic acids. These simulations model the physical movements of atoms and molecules, governed by a force field that describes their interactions. researchgate.net

In the context of drug discovery, MD simulations are frequently employed to assess the stability of a ligand-receptor complex. researchgate.net For instance, if this compound were identified as a potential inhibitor of a specific enzyme, MD simulations could be performed on the docked complex. The simulation would track the conformational changes of both the ligand and the protein's active site over a set period, typically in nanoseconds, to confirm that the binding mode predicted by molecular docking is stable. rsc.orgnih.gov Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the persistence of intermolecular interactions (e.g., hydrogen bonds) are analyzed to validate the stability of the complex. researchgate.net Such studies have been widely applied to various quinoline derivatives to confirm their potential as inhibitors for targets in cancer and other diseases. rsc.orgnih.gov

The following table illustrates the type of data that can be generated from an MD simulation analysis to assess the stability of a protein-ligand complex.

Table 1: Representative Data from a 100 ns Molecular Dynamics Simulation

| Analysis Metric | Description | Exemplary Finding for a Stable Complex |

|---|---|---|

| RMSD of Ligand | Measures the average deviation of the ligand's atoms from a reference structure over time. | Low and stable RMSD (e.g., < 2.0 Å) after initial equilibration, indicating the ligand remains in a consistent binding pose. |

| RMSF of Protein Residues | Measures the fluctuation of individual amino acid residues around their average positions. | Lower fluctuations for residues in the binding pocket compared to loop regions, suggesting the ligand stabilizes the active site. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Key hydrogen bonds identified in docking are maintained for a high percentage (e.g., > 80%) of the simulation time. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure over time. | A stable Rg value suggests the protein's overall folding remains intact and is not disrupted by ligand binding. |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the development of therapeutic agents to reduce the high attrition rates in later stages. nih.gov In silico ADMET profiling provides a rapid and cost-effective means to evaluate the drug-likeness of compounds like this compound before committing to expensive and time-consuming experimental assays. healthinformaticsjournal.comresearchgate.net Numerous computational tools and web servers are available to predict a wide range of pharmacokinetic and toxicity endpoints. nih.govgreenstonebio.comsimulations-plus.comscbdd.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific property, such as biological activity or a pharmacokinetic endpoint. For quinoline derivatives, both 2D- and 3D-QSAR studies have been successfully used to develop predictive models for anticancer, antimalarial, and other activities. bohrium.comnih.gov These models are built using a training set of compounds with known properties. Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques are used to create an equation that links calculated molecular descriptors (the "structure") to the observed property (the "activity"). nih.gov The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures. bohrium.comnih.gov

Graph Neural Networks (GNNs) have emerged as a powerful deep learning approach for ADMET prediction. mdpi.com Unlike traditional QSAR, which requires the manual calculation and selection of molecular descriptors, GNNs can learn directly from the graph structure of a molecule, where atoms are nodes and bonds are edges. scispace.com Architectures like Message Passing Neural Networks (MPNNs) or Graph Isomorphism Networks (GINs) process information from a molecule's graph to generate a learned representation, which is then used to predict properties. scispace.comacs.org This approach has proven highly effective and is used by state-of-the-art platforms like ADMET-AI and ADMETlab 3.0 to predict dozens of ADMET endpoints with high accuracy. scbdd.comoup.com

The foundation of a predictive QSAR model is the selection of relevant molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. For a compound like this compound, a wide array of descriptors can be calculated. redalyc.org

Table 2: Common Molecular Descriptors for ADMET Profiling

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Physicochemical | Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA) | Crucial for predicting absorption, permeability (e.g., Lipinski's Rule of Five), and distribution. healthinformaticsjournal.commdpi.com |

| Constitutional | Number of atoms, Number of rings, Number of rotatable bonds | Relates to molecular size, flexibility, and oral bioavailability. mdpi.com |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Describes charge distribution and chemical reactivity, which can influence metabolic stability and target interactions. redalyc.orgmdpi.com |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices | Encodes information about molecular branching and connectivity, useful in modeling various properties. |

A predictive model's reliability is judged by its statistical parameters. For a hypothetical QSAR model developed for a series of quinoline derivatives, the validation metrics would be presented as follows.

Table 3: Exemplary Statistical Validation of a Hypothetical QSAR Model

| Statistical Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Squared Correlation Coefficient | R² | > 0.8 | Measures the goodness-of-fit for the training set. |

| Leave-One-Out Cross-Validated R² | q² or R²cv | > 0.5 | Assesses the internal predictive ability of the model. bohrium.com |

| External Validation R² | R²pred or R²ext | > 0.6 | Evaluates the model's ability to predict the properties of an independent test set. nih.gov |

| Standard Error of Estimate | SEE | Low | Indicates the absolute error in the predicted values. bohrium.com |

Using such validated models, a comprehensive ADMET profile for this compound can be generated.

Table 4: Predicted ADMET Profile for this compound (Illustrative)

| Category | Property | Predicted Outcome | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Low Probability | Unlikely to cross into the central nervous system, potentially avoiding CNS side effects. acs.org | |

| Distribution | Plasma Protein Binding (PPB) | High | A significant fraction of the compound may bind to plasma proteins, affecting its free concentration. |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. mdpi.com |

| CYP3A4 Substrate | No | Less likely to be metabolized by the most common drug-metabolizing enzyme. | |

| Excretion | Renal Organic Cation Transporter (OCT2) Substrate | No | Not likely to be actively secreted by renal transporters. |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | High Risk | Potential risk of cardiotoxicity, a common concern for quinoline-based compounds. |

Computational Methodologies for ADMET Prediction (e.g., QSAR, Graph Neural Networks)

Advanced Theoretical Methodologies

Beyond standard simulations and predictions, advanced theoretical methods can provide a more profound understanding of the fundamental electronic and bonding characteristics of this compound.

Energy Decomposition Analysis (EDA) is a powerful quantum chemical method used to dissect the interaction energy between two molecular fragments into physically meaningful components. rsc.org Typically, the total interaction energy is broken down into terms such as electrostatic interaction, Pauli repulsion (exchange-repulsion), and orbital interaction (polarization and charge transfer). rsc.orgnih.gov

For this compound, EDA would be particularly valuable for studying non-covalent interactions, such as hydrogen bonding involving the 4-amino group or halogen bonding involving the chlorine atoms. The chlorine atoms on the quinoline ring can exhibit a "σ-hole," a region of positive electrostatic potential, allowing them to act as halogen bond donors. mdpi.com EDA can quantify the nature of these interactions, revealing whether they are primarily driven by electrostatics, orbital interactions, or dispersion forces. nih.gov Such analyses have been applied to understand bonding in various halogenated systems and other complexes involving quinoline. rsc.orgnih.gov

Multireference Perturbation Theory (MRPT) is designed to handle these challenging cases. kyushu-u.ac.jpacs.org It begins with a more flexible reference wavefunction, such as one from a Complete Active Space Self-Consistent Field (CASSCF) calculation, which correctly describes the static correlation within a chosen "active space" of orbitals. It then uses perturbation theory to account for the remaining "dynamical" correlation. kyushu-u.ac.jp For this compound, MRPT methods could be essential for accurately calculating its electronic excited states (relevant to photophysical properties) or for studying reaction pathways that involve bond breaking or formation, where the electronic structure can become complex. acs.org

Biological Activity and Molecular Mechanism Research of 3,8 Dichloroquinolin 4 Amine and Derivatives in Vitro & in Silico

In Vitro Assays for Bioactivity Screening

In vitro assays are fundamental in the preliminary assessment of the biological activity of novel chemical entities. These controlled laboratory experiments provide crucial data on the potential efficacy of compounds against specific biological targets.

The antiproliferative potential of quinoline (B57606) derivatives has been extensively evaluated against various human cancer cell lines. These studies aim to identify compounds that can inhibit the growth of cancer cells, a hallmark of potential anticancer agents.

Derivatives of 4-aminoquinoline (B48711) have demonstrated significant antiproliferative activity. For instance, a series of novel 4-aminoquinoline derivatives were synthesized and tested against the MCF-7 breast cancer cell line. farmaceut.orgresearchgate.net Seventeen of these compounds exhibited higher activity than the reference drug doxorubicin. farmaceut.orgresearchgate.net Specifically, compounds like 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine and N-(4-(4-aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine were found to be two to three times more potent than doxorubicin. farmaceut.orgresearchgate.net The cytotoxic effects of some quinoline derivatives have been linked to the induction of apoptosis in cancer cells while showing minimal toxicity to normal cells. Further studies on novel 3,4-dihydrobenzo rsc.orgmdpi.comimidazo[1,2-a] mdpi.comslideshare.netrsc.orgtriazine derivatives showed concentration-dependent inhibition of proliferation against human colorectal adenocarcinoma cell lines (CaCo-2 and HT-29) and a human dermal microvascular endothelial cell line (HMVEC-d). d-nb.info

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | MCF-7 | More potent than Doxorubicin | farmaceut.orgresearchgate.net |

| N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine | MCF-7 | More potent than Doxorubicin | farmaceut.orgresearchgate.net |

| 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl)quinolin-3-amine | MCF-7 | More potent than Doxorubicin | farmaceut.orgresearchgate.net |

| N-(4-(4-aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine | MCF-7 | More potent than Doxorubicin | farmaceut.orgresearchgate.net |

| QTZ05 (a lH-pyrazolo[3,4-b]quinolin-3-amine derivative) | HCT-116 | 2.3 | researchgate.net |

| QTZ05 (a lH-pyrazolo[3,4-b]quinolin-3-amine derivative) | HT-29 | 10.2 | researchgate.net |

The emergence of multidrug-resistant bacterial strains necessitates the development of new antimicrobial agents. Quinoline derivatives have long been recognized for their antibacterial properties.

Newly synthesized quinoline derivatives have shown excellent minimum inhibitory concentration (MIC) values against a panel of bacterial strains including Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Some isatin-quinoline conjugates have demonstrated significant biocidal activity with lower MICs than the first-line drugs chloramphenicol (B1208) and ampicillin (B1664943) against clinical isolates of multidrug-resistant bacteria. nih.gov In silico and in vitro studies of certain quinoline derivatives have identified them as potential inhibitors of the MexB protein in P. aeruginosa, a key component of a multidrug efflux pump. impactfactor.org

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline derivatives | Bacillus cereus | 3.12 - 50 | nih.gov |

| Quinoline derivatives | Staphylococcus aureus | 3.12 - 50 | nih.gov |

| Quinoline derivatives | Pseudomonas aeruginosa | 3.12 - 50 | nih.gov |

| Quinoline derivatives | Escherichia coli | 3.12 - 50 | nih.gov |

| Isatin-Quinoline Conjugates | Clinical Isolates (MRSA, etc.) | Lower than ampicillin & chloramphenicol | nih.gov |

| QS-3 (a quinoline-sulfonamide hybrid) | Pseudomonas aeruginosa | 64 | rsc.org |

Quinoline-based compounds, most notably chloroquine (B1663885), have been mainstays in the treatment of malaria, a parasitic disease caused by Plasmodium species. slideshare.netjocpr.com Research continues to explore new quinoline derivatives to combat drug-resistant strains of the parasite.

Derivatives of 4-aminoquinoline have been synthesized and evaluated for their in vitro antiplasmodial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. scholaris.caresearchgate.net Several side-chain modified 4-aminoquinolines have shown superior antimalarial activity against resistant strains compared to chloroquine. researchgate.net The anti-malarial action of quinolines is often attributed to their ability to interfere with the detoxification of heme in the parasite's food vacuole. nih.govsmolecule.com Novel 3-substituted chloroquine derivatives have shown potent activity, with some compounds exhibiting IC50 values in the same order of magnitude as chloroquine against sensitive strains. scholaris.ca

**Table 3: Anti-Parasitic Activity of Selected Quinoline Derivatives against *P. falciparum***

| Derivative | Strain | IC50 (nM) | Reference |

|---|---|---|---|

| 4-chlorobenzamido-CQ derivative | Dd2 (CQR) | ~1190 | scholaris.ca |

| Chloroquine (CQ) | 3D7 (CQS) | 21 ± 5 | scholaris.ca |

| Chloroquine (CQ) | Dd2 (CQR) | 170 ± 17 | scholaris.ca |

| Aminoquinoline-pyrimidine hybrids | D6 (CQS) | 12 - 100 | acs.org |

| Aminoquinoline-pyrimidine hybrids | W2 (CQR) | 16 - 9830 | acs.org |

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Several quinoline derivatives have been identified as potent inhibitors of this enzyme.

A series of novel quinoline derivatives demonstrated significant α-glucosidase inhibitory potential, with some compounds being exceptionally potent, exhibiting IC50 values much lower than the standard drug, acarbose. rsc.orgrsc.org For example, certain hydrazone derivatives carrying quinoline and oxadiazole backbones showed IC50 values in the micromolar range. rsc.org Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors of the enzyme. nih.gov The inhibitory action is often rationalized through molecular docking studies which show favorable interactions with the active site of α-glucosidase. rsc.org

Table 4: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives | Derivative Class | IC50 (µM) | Reference | |---|---|---|---| | Quinoline-oxadiazole hydrazones | 2.60 - 102.12 | rsc.org | | Pyrano[3,2-c]quinoline derivative (6e) | 63.7 ± 0.5 | nih.gov | | 2-(quinoline-2-ylthio)acetamide derivative (10c) | 0.180 | nih.gov | | Quinoline linked benzothiazole (B30560) hybrid (8h) | 38.2 ± 0.3 | researchgate.net | | Quinoline–1,3,4-oxadiazole conjugate (4i) | 15.85 | nih.gov |

Anti-Parasitic Activity (e.g., against Plasmodium falciparum)

Molecular Mechanism Investigations (In Vitro & In Silico)

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. A combination of in vitro experiments and in silico computational studies helps to elucidate these mechanisms.

The diverse biological activities of quinoline derivatives stem from their ability to interfere with various essential cellular processes.

In the context of antimicrobial activity, quinoline derivatives have been shown to function as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme, and as disruptors of the fungal cell wall. nih.gov Molecular dynamics simulations have provided insights into the stable binding of these compounds to the active site of PDF. nih.gov For their anti-parasitic action, a primary mechanism for 4-aminoquinolines like chloroquine is the inhibition of hemozoin biocrystallization in the malaria parasite. nih.govnih.gov These drugs are believed to accumulate in the parasite's acidic food vacuole and form a complex with heme, preventing its detoxification into hemozoin and leading to parasite death due to the buildup of toxic free heme. nih.gov In anticancer applications, quinoline derivatives have been found to induce apoptosis and cause cell cycle arrest, for instance, at the G2/M phase. researchgate.net Some derivatives also inhibit tubulin polymerization, a critical process for cell division. researchgate.net The mechanism of α-glucosidase inhibition involves the binding of quinoline derivatives to the active site of the enzyme, as suggested by molecular docking studies, thereby preventing the breakdown of complex carbohydrates into glucose. rsc.org

Inhibition of Nucleic Acid or Protein Synthesis

The ability of quinoline derivatives to interfere with the fundamental cellular processes of nucleic acid and protein synthesis is a key area of investigation for their potential as therapeutic agents. Quinolones, a class of compounds related to quinolines, are well-known for their ability to inhibit DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase. sigmaaldrich.combiomol.comwikipedia.org These enzymes are crucial for relaxing the supercoiled DNA, a necessary step for replication. sigmaaldrich.combiomol.com While specific studies on 3,8-dichloroquinolin-4-amine are not prevalent, research on analogous compounds provides significant insights.

For instance, a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were found to inhibit both DNA and RNA synthesis at higher concentrations in cancer cell lines. mdpi.com Furthermore, studies on 4,7-dichloroquinoline (B193633) have indicated that its antimalarial action is partly attributed to the inhibition of nucleic acid synthesis. The closely related analog, 4-amino-6,8-dichloroquinoline, has been shown to inhibit enzymes involved in the biosynthesis of nucleic acids by binding to their active sites. This suggests that the dichloro-substitution pattern on the quinoline ring is compatible with the inhibition of nucleic acid synthesis. The general mechanism for many quinoline-based compounds involves intercalation into the DNA helix or direct inhibition of the enzymes essential for replication and transcription. sigmaaldrich.combiomol.com

While the direct inhibition of protein synthesis is a known mechanism for some antibiotics, it is a less commonly cited primary mechanism for 4-aminoquinolines. researchgate.net However, by disrupting DNA and RNA synthesis, a downstream effect on protein production is an inevitable consequence.

Induction of Apoptosis and Cell Cycle Arrest

The induction of programmed cell death (apoptosis) and the halting of the cell division cycle are critical mechanisms for anticancer agents. Several 4-aminoquinoline derivatives have demonstrated the ability to trigger these processes in cancer cells.

Research on 7-chloro-(4-thioalkylquinoline) derivatives has shown that these compounds can induce apoptosis and cause an accumulation of cells in the G0/G1 phase of the cell cycle in leukemia cells. mdpi.com Similarly, a study on 3,7-dichloroquinolin-8-carbonyl chloride in MCF-7 breast cancer cells revealed a dose-dependent increase in apoptotic markers and cell cycle arrest at the G0/G1 phase. The analog 7,8-dimethoxyquinolin-4-amine (B1391813) has also been noted for its potential to induce apoptosis and disrupt cell cycle progression.

Flow cytometry analysis is a common method to detect these effects. For example, treatment of breast cancer cells with a fused benzo[h]chromeno[2,3-d]pyrimidine, which contains a quinoline-like structure, led to a significant increase in the percentage of apoptotic cells and cell cycle arrest. mdpi.com The molecular machinery of apoptosis is complex, often involving the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins. nih.govmdpi.com For instance, a novel dichlorophenoxy derivative was found to induce apoptosis through the cleavage of caspases-8, -9, and -3. researchgate.net Given the cytotoxic effects observed in analogs, it is plausible that this compound could also function through the induction of apoptosis and cell cycle arrest, a hypothesis that warrants direct experimental validation.

Interactions with Heme Detoxification Pathways (e.g., Hemozoin Formation)

A primary and well-established mechanism of action for 4-aminoquinoline antimalarials is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. researchgate.netplos.org The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. plos.org To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin. researchgate.netplos.org

4-aminoquinolines are believed to accumulate in the parasite's food vacuole and inhibit hemozoin formation. nih.govasm.org This leads to a buildup of toxic free heme, which can damage cell membranes and lead to the parasite's death. nih.gov The interaction is thought to involve the 4-aminoquinoline molecule binding to heme, preventing its incorporation into the growing hemozoin crystal. tandfonline.com

Numerous studies have demonstrated the ability of various 4-aminoquinoline derivatives to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) in vitro. nih.govscienceopen.comscielo.brnih.gov A strong correlation has often been found between a compound's ability to inhibit hemozoin formation and its antiplasmodial activity, particularly against chloroquine-sensitive strains. nih.gov The 7-chloro substituent on the quinoline ring is considered a crucial feature for this activity. nih.govnih.gov While direct experimental data for this compound is not available, its structural similarity to active 4-aminoquinolines suggests it would likely interfere with this pathway. The presence of chlorine at the 8-position, however, could influence its efficacy, as substitutions at this position in the related 8-aminoquinoline (B160924) series have been shown to affect activity. who.int

Binding Studies with Key Biological Macromolecules (e.g., Lactate (B86563) Dehydrogenase, Dimeric Hematin (B1673048), Proteins)

To exert their biological effects, small molecules like this compound must interact with specific biological macromolecules. In silico docking studies and in vitro binding assays are crucial for elucidating these interactions.

Dimeric Hematin: As an extension of their role in heme detoxification, 4-aminoquinolines are known to bind to dimeric hematin (Fe(III)-protoporphyrin IX dimer), a key intermediate in hemozoin formation. Docking studies with various 4-aminoquinoline analogs have shown that they form stable complexes with dimeric hematin. nih.govresearchgate.net The aromatic quinoline ring often stacks parallel to the porphyrin ring of hematin, an interaction driven primarily by hydrophobic forces. nih.gov These interactions are believed to cap the growing hemozoin crystal, thus inhibiting its formation. tandfonline.com

Lactate Dehydrogenase (LDH): Plasmodium falciparum lactate dehydrogenase (PfLDH) is another potential target for quinoline-based antimalarials. loinc.org Some studies have suggested that quinoline derivatives can bind to the NADH-binding site of PfLDH, potentially disrupting the parasite's energy metabolism. nih.govresearchgate.netijpsdronline.com However, the inhibition of PfLDH by many 4-aminoquinolines, including chloroquine, is generally considered to be weak. nih.govscienceopen.com

Other Proteins: The biological activity of quinoline derivatives is not limited to antimalarial targets. For example, docking studies have been used to investigate the binding of 4-aminoquinoline derivatives to the penicillin-binding protein (PBP2a) in MRSA, revealing interactions through hydrophobic forces and hydrogen bonding. mdpi.com The specific binding profile of this compound to these and other macromolecules would depend on its unique electronic and steric properties conferred by the dichloro substitution.

Interactive Data Table: Docking Scores of 4-Aminoquinoline Analogs Below is a representative table of docking energies for different 4-aminoquinoline derivatives with dimeric hematin and PfLDH, as reported in the literature for analogous compounds. Note that specific data for this compound is not available and is included for comparative context.

| Compound | Target | Docking Score (kcal/mol) | Reference |

| Chloroquine (CQ) | Dimeric Hematin | ~ -100 | nih.gov |

| Monoquinoline Analog (MAQ) | Dimeric Hematin | ~ -100 | nih.gov |

| Bisquinoline Analog (BAQ) | Dimeric Hematin | ~ -100 | nih.gov |

| Chloroquine (CQ) | PfLDH | -3.8 (H-bond energy) | nih.gov |

| Monoquinoline Analog (MAQ) | PfLDH | Not specified | nih.gov |

| Bisquinoline Analog (BAQ) | PfLDH | Not specified | nih.gov |

| This compound | Dimeric Hematin | Not Available | |

| This compound | PfLDH | Not Available |

Target Identification and Validation

Identifying the specific molecular targets of a bioactive compound is a critical and often challenging step in drug discovery. nih.govresearchgate.netufl.edu For novel compounds like this compound, target identification would likely begin with broad phenotypic screening to determine its effects on various cell lines or pathogens.

Modern approaches to target identification include:

Affinity-based methods: These techniques use a labeled version of the small molecule to "pull out" its binding partners from cell lysates. nih.govufl.edu

Genetic and genomic approaches: Techniques like CRISPR-Cas9 screening or RNA interference can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway. nih.gov

Computational methods: Based on the structure of the compound, computational databases can predict potential protein targets. nih.gov

For the broader class of 4-aminoquinolines, key targets have been identified, most notably heme in the context of malaria. researchgate.net However, as these compounds show activity against other diseases like cancer, it is clear that they interact with other targets. mdpi.com The identification and validation of the specific targets of this compound are essential for understanding its mechanism of action and for any future therapeutic development. graphwise.ai

Kinetic Studies of Enzyme Inhibition